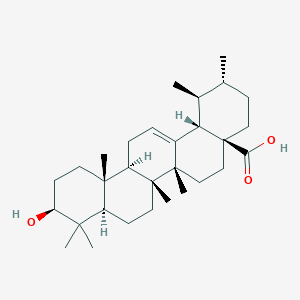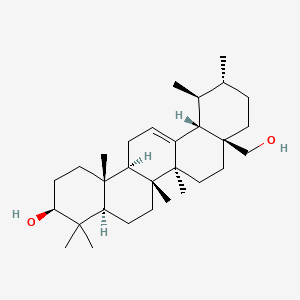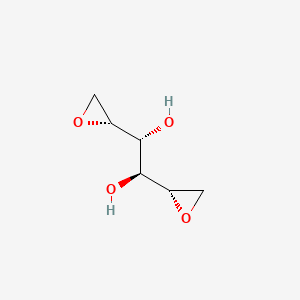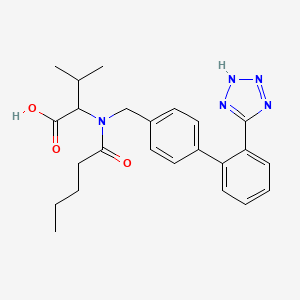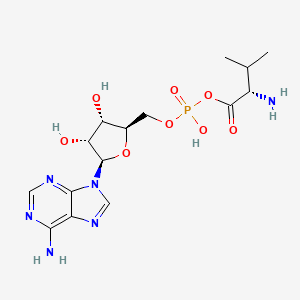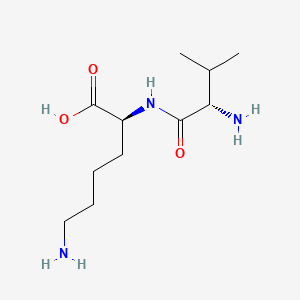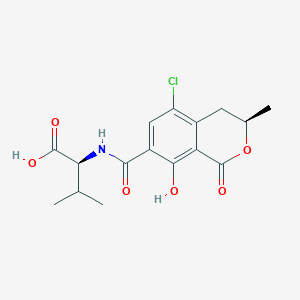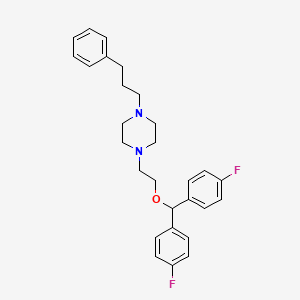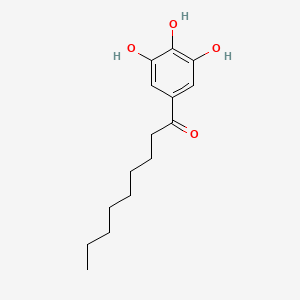
1-(3,4,5-Trihydroxyphenyl)nonan-1-one
Descripción general
Descripción
1-(3,4,5-Trihydroxyphenyl)nonan-1-one, also known as THPN, is a derivative of cytosporone B .
Synthesis Analysis
THPN has been reported to trigger autophagy in human melanoma cells . The insensitivity of cancer cells to THPN is due to high cellular Akt2 activity. By downregulating Akt2 activity, the TR3-mediated autophagy induced by THPN could be effectively induced in otherwise insensitive cells .Molecular Structure Analysis
The molecular formula of THPN is C15H22O4 . It has a molecular weight of 266.33 g/mol . The InChI string and Canonical SMILES for THPN areInChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3 and CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O, respectively . Chemical Reactions Analysis
THPN is a potent nuclear receptor TR3 (Nur77) antagonist that induces autophagic cell death in melanoma . Co-application of THPN with Akt2 inhibitors significantly represses tumor growth in a xenograft mouse model .Physical And Chemical Properties Analysis
THPN has a molecular weight of 266.33 g/mol . It has a topological polar surface area of 77.8 Ų and a complexity of 255 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Autophagic Cell Death in Melanoma
1-(3,4,5-Trihydroxyphenyl)nonan-1-one: is a potent antagonist of the nuclear receptor TR3 (Nur77), which plays a significant role in inducing autophagic cell death in melanoma cells . This compound, being a derivative of cytosporone B, has shown effectiveness in triggering a cascade of molecular events leading to cell death, particularly in melanoma, which is often resistant to drug-induced apoptosis .
Tumor Growth Repression in Xenograft Mouse Model
When used in conjunction with Akt2 inhibitors, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one has been found to significantly repress tumor growth in xenograft mouse models . This suggests its potential application in cancer therapy, especially in targeted treatments that aim to inhibit specific pathways involved in tumor proliferation.
Nuclear Receptor TR3 Antagonism
As an antagonist of TR3, this compound can modulate the activity of this receptor, which is involved in various signaling pathways. The TR3 receptor is implicated in numerous physiological processes, including cell proliferation, differentiation, and apoptosis . By influencing TR3 activity, researchers can study these processes in greater detail.
Autophagy Regulation
The compound’s ability to induce autophagy—a cellular degradation process—makes it a valuable tool for studying autophagy’s role in health and disease . Understanding how 1-(3,4,5-Trihydroxyphenyl)nonan-1-one regulates autophagy can lead to insights into treating conditions where autophagy is dysregulated, such as neurodegenerative diseases.
Cellular Stress Response Exploration
The compound’s ability to induce autophagic cell death underlines its potential for exploring cellular stress responses. It can be used to understand how cells adapt to environmental changes and maintain homeostasis, which is crucial for cell survival and function .
Mecanismo De Acción
Target of Action
The primary target of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, also known as THPN, is the nuclear receptor TR3 (Nur77), a member of the Nuclear receptor 4A (NR4A) subfamily . The NR4A subfamily, which also includes NR4A2 (Nurr1) and NR4A3 (Nor1), are gene regulators with broad involvement in various signaling pathways and human disease responses, including autophagy .
Mode of Action
THPN acts as a potent antagonist of the nuclear receptor TR3 (Nur77) . It interacts directly with Nur77-LBD (Ligand Binding Domain), forming a suitable surface that can bind to Nix . This interaction triggers a series of molecular events leading to cellular demise .
Biochemical Pathways
The interaction of THPN with Nur77 initiates a cascade of autophagy, a process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste . This autophagic cascade comprises TR3 translocation to mitochondria through interaction with the mitochondrial outer membrane protein Nix, crossing into the mitochondrial inner membrane through Tom40 and Tom70 channel proteins, dissipation of mitochondrial membrane potential by the permeability transition pore complex ANT1–VDAC1, and induction of autophagy . This process leads to excessive mitochondria clearance and irreversible cell death .
Result of Action
The result of THPN’s action is the induction of autophagic cell death, particularly in melanoma cells . This is achieved through the activation of the TR3-mediated autophagy pathway, leading to excessive clearance of mitochondria and irreversible cell death .
Action Environment
The efficacy of THPN can be influenced by various environmental factors. For instance, cellular stress factors, including physiological stress (e.g., nutritional deficiencies, high temperature, high-density conditions, and hypoxia), hormones (e.g., glucagon), and pharmacological agents (e.g., Torin 1 and rapamycin) can induce autophagy . Therefore, these factors could potentially influence the action and efficacy of THPN.
Propiedades
IUPAC Name |
1-(3,4,5-trihydroxyphenyl)nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRHTFJDGAFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142922 | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trihydroxyphenyl)nonan-1-one | |
CAS RN |
100079-26-3 | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



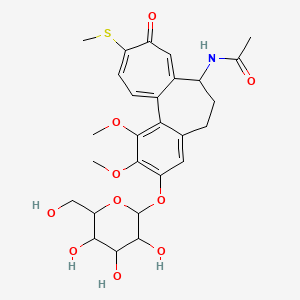
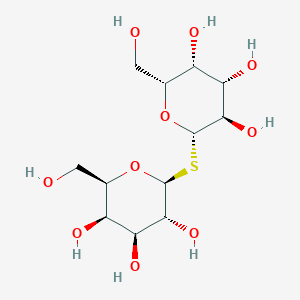
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
